Cas no 1337439-07-2 (3-Cyclobutylpiperidine)

3-Cyclobutylpiperidine 化学的及び物理的性質
名前と識別子
-
- 3-cyclobutylpiperidine
- 3-cyclobutylpiperidine hydrochloride
- J3.583.903H
- 3-Cyclobutylpiperidine
-
- MDL: MFCD28390102
- インチ: 1S/C9H17N/c1-3-8(4-1)9-5-2-6-10-7-9/h8-10H,1-7H2
- InChIKey: FXQMKFSOQOSXNT-UHFFFAOYSA-N
- ほほえんだ: N1CCCC(C1)C1CCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 107
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 12
3-Cyclobutylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-306244-10.0g |
3-cyclobutylpiperidine |
1337439-07-2 | 95.0% | 10.0g |
$3929.0 | 2025-03-19 | |
Enamine | EN300-306244-2.5g |
3-cyclobutylpiperidine |
1337439-07-2 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
Life Chemicals | F1905-0644-5g |
3-cyclobutylpiperidine |
1337439-07-2 | 95%+ | 5g |
$2061.0 | 2023-09-07 | |
Enamine | EN300-306244-1.0g |
3-cyclobutylpiperidine |
1337439-07-2 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
Enamine | EN300-306244-5.0g |
3-cyclobutylpiperidine |
1337439-07-2 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 | |
TRC | C990813-10mg |
3-cyclobutylpiperidine |
1337439-07-2 | 10mg |
$ 70.00 | 2022-06-06 | ||
Life Chemicals | F1905-0644-1g |
3-cyclobutylpiperidine |
1337439-07-2 | 95%+ | 1g |
$687.0 | 2023-09-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG100496-500MG |
3-cyclobutylpiperidine |
1337439-07-2 | 95% | 500MG |
¥ 2,560.00 | 2023-04-05 | |
Enamine | EN300-306244-10g |
3-cyclobutylpiperidine |
1337439-07-2 | 95% | 10g |
$3929.0 | 2023-09-05 | |
Aaron | AR018PSP-250mg |
3-cyclobutylpiperidine hydrochloride |
1337439-07-2 | 95% | 250mg |
$647.00 | 2025-02-28 |
3-Cyclobutylpiperidine 関連文献
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
7. Book reviews
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
3-Cyclobutylpiperidineに関する追加情報
Introduction to 3-Cyclobutylpiperidine (CAS No. 1337439-07-2)
3-Cyclobutylpiperidine, with the CAS number 1337439-07-2, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is a member of the piperidine family, characterized by its unique cyclobutyl substituent, which imparts distinct chemical and biological properties. The interest in 3-Cyclobutylpiperidine stems from its potential applications in the development of novel therapeutic agents, particularly in the areas of neuroscience and pain management.
The chemical structure of 3-Cyclobutylpiperidine consists of a piperidine ring, a six-membered nitrogen-containing heterocycle, with a cyclobutyl group attached at the 3-position. This structural feature contributes to its unique pharmacological profile, making it an attractive candidate for drug discovery and development. Recent studies have highlighted the importance of cyclobutyl-substituted piperidines in modulating various biological targets, including G protein-coupled receptors (GPCRs) and ion channels.
In the context of medicinal chemistry, 3-Cyclobutylpiperidine has been explored for its potential as a lead compound in the development of drugs targeting central nervous system (CNS) disorders. One notable application is its use as a ligand for serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation and anxiety disorders. Preclinical studies have shown that compounds derived from 3-Cyclobutylpiperidine exhibit potent and selective binding to these receptors, suggesting their potential as anxiolytic agents.
Beyond its role in CNS disorders, 3-Cyclobutylpiperidine has also been investigated for its analgesic properties. Research has demonstrated that derivatives of this compound can effectively modulate pain pathways by interacting with specific ion channels and receptors involved in nociception. For instance, studies have shown that certain derivatives can inhibit voltage-gated sodium channels (Nav) and transient receptor potential (TRP) channels, which are key players in pain signaling. These findings open up new avenues for the development of non-opioid analgesics, addressing the growing need for safer and more effective pain management options.
The synthetic accessibility of 3-Cyclobutylpiperidine is another factor contributing to its appeal in pharmaceutical research. Various synthetic routes have been developed to efficiently produce this compound and its derivatives. One common approach involves the palladium-catalyzed coupling reactions between cyclobutyl halides and piperidine derivatives. These methods not only ensure high yields but also allow for the introduction of diverse functional groups, enabling the synthesis of structurally diverse analogs for further biological evaluation.
In addition to its therapeutic potential, 3-Cyclobutylpiperidine has been studied for its pharmacokinetic properties. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for successful drug development. For instance, it has been shown to have good oral bioavailability and low toxicity, making it suitable for chronic administration regimens.
The safety profile of 3-Cyclobutylpiperidine is another critical aspect that has been extensively evaluated. Toxicological studies have demonstrated that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. These findings support its potential as a safe and effective therapeutic agent.
In conclusion, 3-Cyclobutylpiperidine (CAS No. 1337439-07-2) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive lead compound for the development of novel therapeutic agents targeting CNS disorders and pain management. Ongoing research continues to explore its full potential, paving the way for innovative treatments that could significantly improve patient outcomes.
1337439-07-2 (3-Cyclobutylpiperidine) 関連製品
- 2920048-89-9(3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)
- 1537705-08-0(2-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid)
- 1806955-77-0(4-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-3-acetic acid)
- 1017422-50-2(5-Thiazolecarboxylic acid, 2-(3-aminopropyl)-4-methyl-, ethyl ester)
- 2172221-75-7(4-(chloromethyl)-1-(1-cyclobutylethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)
- 153842-00-3(N-(Chloroacetyl)-DL-alanine Methyl Ester)
- 2156714-10-0(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-6-hydroxyheptanoic acid)
- 89830-71-7(4-Pyridinecarboximidic acid,Hydrazide)
- 142977-64-8(2,2-Difluoro-3-phenylpropanoic acid)
- 1256355-52-8((2,6-dibromo-3-pyridyl)boronic acid)
